molecular formula C16H24N2O2S B4119857 N-cyclopentyl-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea

N-cyclopentyl-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No. B4119857
M. Wt: 308.4 g/mol
InChI Key: FPQAEBPDKYQOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as CPET, and it has been found to have various biochemical and physiological effects that make it a valuable tool in research.

Mechanism of Action

The mechanism of action of CPET involves its interaction with various receptors and enzymes in the body. It has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. CPET has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CPET has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the inhibition of oxidative stress. It has also been found to have cardioprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPET in lab experiments is its specificity for the NMDA receptor and acetylcholinesterase, which allows for targeted manipulation of these systems. However, one limitation is that CPET has relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CPET, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its effects on other systems in the body. Additionally, further studies are needed to determine the optimal dosages and administration routes for CPET in various experimental settings.

Scientific Research Applications

CPET has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-cyclopentyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-11(17-16(21)18-13-6-4-5-7-13)12-8-9-14(19-2)15(10-12)20-3/h8-11,13H,4-7H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAEBPDKYQOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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